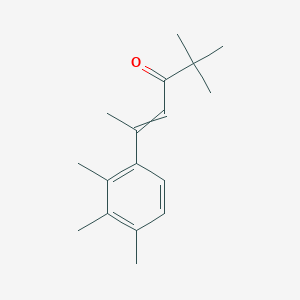
Amphetamine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphetamine-d7 is a deuterated form of amphetamine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of amphetamine without altering its chemical properties significantly. Amphetamine itself is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder, narcolepsy, and obesity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Amphetamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetone-d7, benzoic acid-d7
Reduction: Phenylpropanolamine-d7
Substitution: Various substituted amphetamines depending on the reagent used
Aplicaciones Científicas De Investigación
Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.
Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.
Drug Development: Used as a reference standard in the development and testing of new drugs.
Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.
Mecanismo De Acción
Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.
Comparación Con Compuestos Similares
Amphetamine-d7 is similar to other deuterated amphetamines and non-deuterated amphetamines in terms of its chemical structure and pharmacological effects. the presence of deuterium atoms makes it unique for research purposes. Similar compounds include:
Methamphetamine-d9: Another deuterated amphetamine used in research.
Dextroamphetamine: A non-deuterated enantiomer of amphetamine with similar stimulant effects.
Lisdexamfetamine: A prodrug of dextroamphetamine used in the treatment of attention deficit hyperactivity disorder.
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for detailed studies of amphetamine’s pharmacokinetics and metabolism. Its synthesis involves specific deuteration techniques, and it undergoes various chemical reactions similar to non-deuterated amphetamine. The compound’s mechanism of action involves increasing neurotransmitter levels in the brain, making it useful in neurochemical research and drug development. Compared to similar compounds, this compound offers unique advantages for research applications.
Propiedades
Número CAS |
73758-25-5 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
142.25 g/mol |
Nombre IUPAC |
1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2 |
Clave InChI |
KWTSXDURSIMDCE-XDLMLWIYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H] |
SMILES canónico |
CC(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)


![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)




